molecular formula C22H23NO4 B13440015 methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate

methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate

Cat. No.: B13440015
M. Wt: 372.5 g/mol
InChI Key: NNOPDLNHPOLRRE-SMBQOWDESA-N
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Description

Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate typically involves multiple steps, including the introduction of the quinoline core, the attachment of the butyl group, and the incorporation of the deuterated phenyl group. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Butyl Group: This step can be carried out via Friedel-Crafts alkylation, where the quinoline core is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Deuterated Phenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a deuterated phenylboronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its potential as a probe in biological systems due to its unique isotopic labeling.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

Mechanism of Action

The mechanism of action of methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-butyl-7-(phenylmethoxy)-4-oxo-1H-quinoline-3-carboxylate: Similar structure but without deuterium incorporation.

    Methyl 6-butyl-7-(methoxy)-4-oxo-1H-quinoline-3-carboxylate: Lacks the phenyl group.

    Methyl 6-butyl-7-(dideuterio-phenylmethoxy)-4-oxo-1H-quinoline-3-carboxylate: Similar but with fewer deuterium atoms.

Uniqueness

The incorporation of deuterium atoms in methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate makes it unique. Deuterium can significantly alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes it a valuable tool in various scientific research applications, particularly in the study of isotope effects and drug development.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24)/i5D,6D,7D,8D,9D,14D2

InChI Key

NNOPDLNHPOLRRE-SMBQOWDESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2CCCC)C(=O)C(=CN3)C(=O)OC)[2H])[2H]

Canonical SMILES

CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC

Origin of Product

United States

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